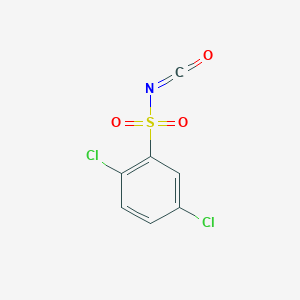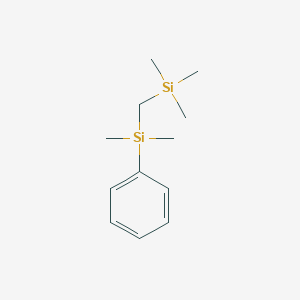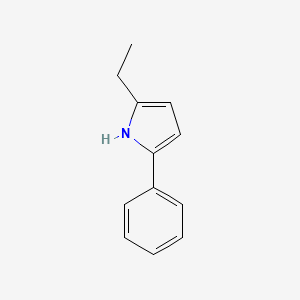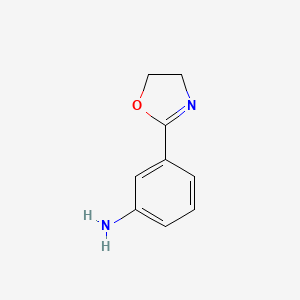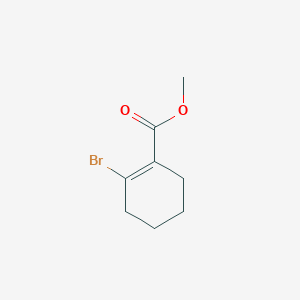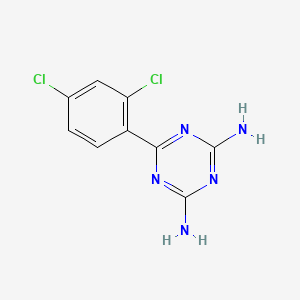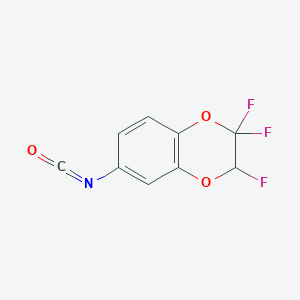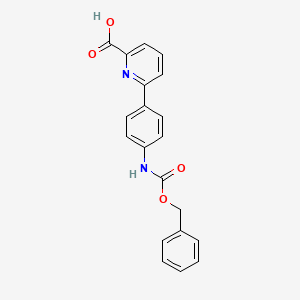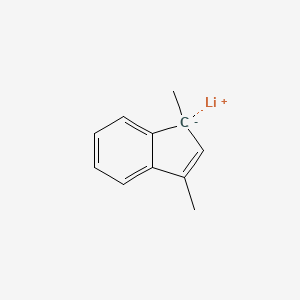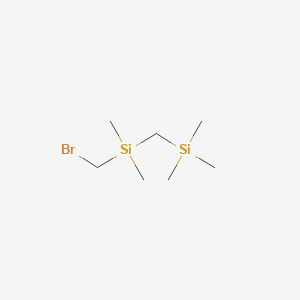
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane: is a versatile organosilicon compound with the molecular formula C_7H_19BrSi_2 . This compound is characterized by the presence of bromomethyl and trimethylsilyl groups attached to a silicon atom. It is widely used in organic synthesis and various industrial applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of dimethyl-(trimethylsilyl)methylsilane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Grignard Reaction: Another approach involves the reaction of trimethylsilylmethylmagnesium chloride with bromomethylsilane. This reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of bromomethyl-dimethyl-(trimethylsilyl)methylsilane often involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bromomethyl-dimethyl-(trimethylsilyl)methylsilane undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH_4) to produce the corresponding silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of the corresponding silane.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is used as a building block in the synthesis of complex organic molecules
Polymerization: The compound is used in the synthesis of organosilicon polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Development: this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates
Industry:
Material Science: The compound is used in the production of silicon-based materials with enhanced thermal and chemical stability. These materials find applications in electronics, aerospace, and automotive industries.
Mechanism of Action
Mechanism: The reactivity of bromomethyl-dimethyl-(trimethylsilyl)methylsilane is primarily governed by the presence of the bromomethyl group, which acts as a leaving group in substitution reactions. The trimethylsilyl group provides steric protection and enhances the stability of the compound. In oxidation reactions, the silicon atom can form stable silanol or siloxane bonds, while in reduction reactions, the bromine atom is replaced by hydrogen.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, leading to the formation of new carbon-silicon bonds.
Oxidation: The silicon atom undergoes oxidation to form silanol or siloxane bonds.
Reduction: The bromine atom is reduced to hydrogen, forming the corresponding silane.
Comparison with Similar Compounds
Bromotrimethylsilane: Similar in structure but lacks the dimethylsilyl group. It is used in similar substitution and reduction reactions.
Chloromethyl-dimethyl-(trimethylsilyl)methylsilane: Similar but with a chlorine atom instead of bromine. It undergoes similar substitution reactions but with different reactivity.
Iodomethyl-dimethyl-(trimethylsilyl)methylsilane: Similar but with an iodine atom. It is more reactive in substitution reactions due to the better leaving group ability of iodine.
Uniqueness: Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is unique due to the presence of both bromomethyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
bromomethyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKPWBWQGGKQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)
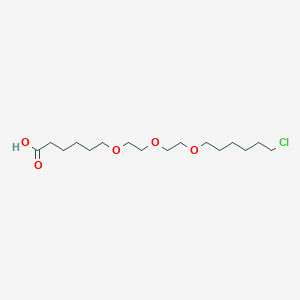

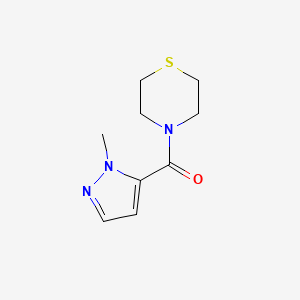
![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)
